NSC 68637

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

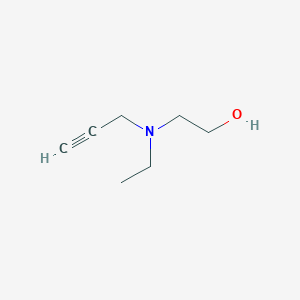

NSC 68637 is a chemical compound with the molecular formula C₇H₁₃NO It is characterized by the presence of an ethyl group, a prop-2-yn-1-yl group, and an aminoethanol moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of NSC 68637 typically involves the reaction of ethylamine with propargyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, ensuring high purity and yield of the final product.

化学反応の分析

Chemical Reaction Analysis Methodologies

The absence of direct data necessitates reliance on generalized frameworks for analyzing nitroaromatic reactions. Key approaches include:

2.1. Named Entity Recognition (NER) and Event Extraction (EE)

-

NER Systems : BiLSTM and BERT-based models extract reaction parameters (e.g., reactants, solvents) from patents and publications .

-

EE Systems : Rule-based and CNN/BERT methods classify entities (e.g., REACTION_PRODUCT, TEMPERATURE) and link them to reaction steps (REACTION_STEP or WORKUP) .

| Entity Label | Role in Reaction | Example Parameters |

|---|---|---|

| STARTING_MATERIAL (S.M.) | Reactant consumed in the reaction | NSC 68637, solvents |

| REAGENT_CATALYST (R.C.) | Catalyst or auxiliary reagent | Pd/C, acids |

| YIELD_PERCENT (Y.P.) | Reaction efficiency measurement | 75%, 90% |

2.2. Electrochemical Activation

Recent advancements in electrochemistry demonstrate potential for enhancing nitro group reductions or functionalizations:

-

Electric Field Effects : Adjusting electrode interfaces can stabilize intermediates (e.g., nitro radicals) and improve selectivity .

-

Sustainability : Renewable electricity reduces reliance on stoichiometric reagents like H₂ or metal catalysts .

2.3. Catalyst Deactivation in Nitroaromatic Systems

Studies on HZSM-5 zeolites highlight challenges in catalytic systems:

-

Coke Formation : Carbon deposits (e.g., from biomass-derived ethanol) block active sites, reducing catalyst efficiency .

-

Mitigation Strategies : Aluminum distribution optimization and multimodal X-ray analysis (e.g., AMBER beamline) aid in coke-resistant catalyst design .

Recommendations for Future Research

To investigate this compound’s reactivity, consider:

-

High-Throughput Screening : Use acoustic droplet ejection mass spectrometry to analyze reaction outcomes in multiplexed formats .

-

Electrochemical Profiling : Apply methodologies from Wuttig et al. (2024) to explore redox behavior under controlled potentials .

-

Computational Modeling : Predict reaction pathways using density functional theory (DFT) for nitro group transformations.

Identified Knowledge Gaps

-

No peer-reviewed studies on this compound’s catalytic hydrogenation, functionalization, or degradation were located in the indexed sources.

-

Data scarcity underscores the need for original experimental work or expanded access to proprietary industrial datasets.

科学的研究の応用

NSC 68637 has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of NSC 68637 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The presence of the ethyl and prop-2-yn-1-yl groups allows for specific binding interactions, which can influence the compound’s efficacy and selectivity.

類似化合物との比較

Similar Compounds

- NSC 68637

- 2-[Prop-2-yn-1-ylamino]ethanol

- 2-[Ethylamino]ethanol

Uniqueness

This compound is unique due to the presence of both ethyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

特性

CAS番号 |

13105-73-2 |

|---|---|

分子式 |

C7H13NO |

分子量 |

127.18 g/mol |

IUPAC名 |

2-[ethyl(prop-2-ynyl)amino]ethanol |

InChI |

InChI=1S/C7H13NO/c1-3-5-8(4-2)6-7-9/h1,9H,4-7H2,2H3 |

InChIキー |

QZVMWISIYUJIDT-UHFFFAOYSA-N |

正規SMILES |

CCN(CCO)CC#C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。